molecular formula C25H22ClN3O3 B3500393 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3500393
M. Wt: 447.9 g/mol
InChI Key: ZUBMNRRGZBXARW-UHFFFAOYSA-N
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Description

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex organic compound with the molecular formula C25H22ClN3O3 . This compound is characterized by its quinolinecarboxamide structure, which is often associated with various biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-31-22-9-8-16(13-23(22)32-2)10-12-28-25(30)19-14-21(17-5-4-11-27-15-17)29-24-18(19)6-3-7-20(24)26/h3-9,11,13-15H,10,12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBMNRRGZBXARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the quinoline structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

    Medicine: Its quinolinecarboxamide structure is similar to other compounds with known therapeutic effects, suggesting potential medicinal applications.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, potentially inhibiting their function. The specific pathways involved depend on the biological context and the target molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

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